N,1-dibenzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Chemical Modification and Biological Properties
The chemical modification of pyridine moieties in molecules similar to N,1-dibenzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has been studied for optimizing biological properties. For example, methylation at position 8 of pyrido[1,2-a]pyrimidine nucleus in similar compounds has been considered to enhance their biological activities, including analgesic properties (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Synthesis and Derivative Formation
Synthesis of novel pyrido and thieno derivatives related to this compound, such as pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, and pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, has been reported. These compounds serve as good synthons for other pyridothienopyrimidines and related fused polyheterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).
Potential HIV Treatment
Some derivatives of pyrido[1,2-a]pyrimidine, like Raltegravir, have been recognized as HIV integrase inhibitors. The compound's structure and intermolecular interactions have been studied to understand its effectiveness in treating HIV (Yamuna, Jasinski, Anderson, Yathirajan, & Kaur, 2013).
Retro Diels-Alder Method
The retro Diels-Alder method has been used for preparing pyrrolo[1,2-a]pyrimidinediones from compounds structurally related to this compound (Stájer, Szabó, Sohár, Csámpai, & Sillanpää, 2006).
Antimicrobial Activity
Derivatives of pyrido[1,2-a]pyrimidine have been synthesized and tested for antimicrobial activity. Some of these compounds showed higher activity than reference drugs against specific microorganism strains (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Antifungal Applications
Pyrido[2,3-d]pyrimidine derivatives have been synthesized and shown significant antifungal activities against various strains, suggesting their potential in antifungal treatments (Hanafy, 2011).
Metabolism and Disposition Studies
Studies on the metabolism and disposition of compounds similar to this compound, particularly in HIV integrase inhibitors, have been conducted using 19F-NMR spectroscopy (Monteagudo, Pesci, Taliani, Fiore, Petrocchi, Nizi, Rowley, Laufer, & Summa, 2007).
properties
IUPAC Name |
N,6-dibenzyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c30-24(26-16-18-9-3-1-4-10-18)21-15-20-23(29(21)17-19-11-5-2-6-12-19)27-22-13-7-8-14-28(22)25(20)31/h1-15H,16-17H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXUTIABCYSYAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.